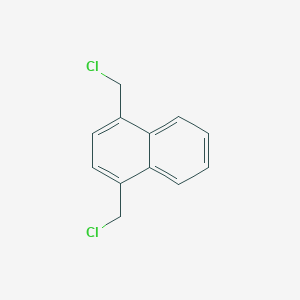

1,4-Bis(chloromethyl)naphthalene

Description

The exact mass of the compound 1,4-Bis(chloromethyl)naphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 184812. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Bis(chloromethyl)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(chloromethyl)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(chloromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIHHEJEQAQZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216045 | |

| Record name | Naphthalene, 1,4-bis(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6586-89-6 | |

| Record name | Naphthalene, 1,4-bis(chloromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6586-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1,4-bis(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006586896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6586-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,4-bis(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(chloromethyl)naphthalene: A Cornerstone Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Versatility of a Bifunctional Naphthalene Derivative

1,4-Bis(chloromethyl)naphthalene is a halogenated aromatic hydrocarbon that has carved a significant niche in the landscape of organic synthesis. Its molecular architecture, featuring a rigid naphthalene core functionalized with two reactive chloromethyl groups at the 1 and 4 positions, bestows upon it a remarkable versatility as a bifunctional building block.[1] This unique combination of a planar aromatic system and two electrophilic centers makes it an invaluable intermediate in the construction of complex molecular frameworks, ranging from high-performance polymers to sophisticated pharmaceutical agents. This technical guide aims to provide a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of 1,4-bis(chloromethyl)naphthalene, with a particular focus on its relevance to researchers and professionals in the field of drug development and materials science.

Part 1: Core Chemical Identity and Structural Elucidation

Physicochemical Properties

1,4-Bis(chloromethyl)naphthalene is a white crystalline solid at room temperature.[2] Its fundamental physicochemical properties are summarized in the table below, providing a quantitative snapshot of its identity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀Cl₂ | [2][3] |

| Molecular Weight | 225.11 g/mol | [3] |

| Appearance | White crystalline powder | [2] |

| Melting Point | Approximately 70-73 °C | [2] |

| Boiling Point | 364.6 °C at 760 mmHg | |

| Density | 1.258 g/cm³ | |

| Solubility | Soluble in alcohols and chlorinated hydrocarbons; insoluble in water. | [2] |

| CAS Number | 6586-89-6 | [3] |

Molecular Structure and Crystallography

The structure of 1,4-bis(chloromethyl)naphthalene has been elucidated by single-crystal X-ray diffraction. The molecule consists of a naphthalene ring system with chloromethyl groups (-CH₂Cl) attached to the C1 and C4 positions. The naphthalene core itself is a fused bicyclic aromatic system.

Key structural features from crystallographic data include:

-

Bond Lengths: The C-C bond lengths within the naphthalene ring are in the range of 1.344(6) to 1.425(5) Å, characteristic of an aromatic system.[4]

-

Torsion Angles: The torsion angles around the C(ring)-C(methylene)-Cl bonds are approximately -104.1(4)° and -101.9(4)°.[4]

-

Planarity: The chlorine atoms deviate from the plane of the naphthalene ring.[4]

-

Crystal Packing: In the solid state, molecules of 1,4-bis(chloromethyl)naphthalene can arrange in stacks, with π–π interactions between the aromatic rings of adjacent molecules contributing to the stability of the crystal lattice.[4]

A visualization of the molecular structure is provided below:

Caption: Simplified mechanism of the chloromethylation of naphthalene.

Experimental Protocol for Synthesis:

A typical laboratory-scale synthesis of 1,4-bis(chloromethyl)naphthalene involves the reaction of naphthalene with paraformaldehyde in the presence of a mixture of acids. [4] Materials:

-

Naphthalene

-

Paraformaldehyde

-

Glacial Acetic Acid

-

Phosphoric Acid (H₃PO₄)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (for purification)

-

Ethyl Acetate (for recrystallization)

Procedure:

-

A mixture of naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid is heated with vigorous stirring. [4]A water bath is typically used to maintain a constant temperature. [4]2. After the reaction is complete (typically after several hours), the mixture is cooled to room temperature, which should result in the precipitation of the crude product. [4]3. The solid product is isolated by filtration and washed thoroughly with water, ether, and n-hexane to remove any unreacted starting materials and soluble impurities. [4]4. The crude product is then purified by recrystallization from a suitable solvent, such as hot methanol or ethyl acetate, to yield needle-shaped colorless crystals of 1,4-bis(chloromethyl)naphthalene. [4]

Chemical Reactivity and Synthetic Utility

The synthetic utility of 1,4-bis(chloromethyl)naphthalene stems from the high reactivity of the two chloromethyl groups, which are susceptible to nucleophilic substitution reactions . This allows for the facile introduction of a wide range of functional groups, making it a versatile precursor for more complex molecules.

Common Reactions:

-

Nucleophilic Substitution: The chlorine atoms can be readily displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the synthesis of a diverse array of derivatives. [5]* Williamson Ether Synthesis: Reaction with bisphenols or diols in the presence of a base leads to the formation of polyethers, a class of high-performance polymers.

-

Formation of Diamines and Dithiols: Reaction with ammonia or primary amines yields the corresponding diamines, while reaction with hydrosulfide anion or thiols produces dithiols.

-

Cross-coupling Reactions: The chloromethyl groups can participate in various cross-coupling reactions, such as those catalyzed by palladium, to form C-C bonds and construct more elaborate molecular architectures. [5]

Part 3: Applications in Research and Development

Polymer Chemistry

A primary application of 1,4-bis(chloromethyl)naphthalene is as a monomer in the synthesis of high-performance polymers. The rigid and planar naphthalene unit imparts excellent thermal stability and mechanical strength to the resulting polymers. Its bifunctional nature allows it to act as a cross-linking agent or as a building block for linear polymers.

Caption: Use of 1,4-Bis(chloromethyl)naphthalene in polymer synthesis.

Drug Development and Medicinal Chemistry

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. 1,4-Bis(chloromethyl)naphthalene serves as a key intermediate for the synthesis of various biologically active molecules. Its ability to introduce a naphthalene moiety with two points of attachment makes it particularly useful for the development of:

-

Anticancer Agents: Naphthalene derivatives have been investigated for their potential as anticancer agents. [6][7]For instance, naphthalene-1,4-dione analogues have been synthesized and evaluated for their ability to disrupt the Warburg effect in cancer cells. [8]The bifunctionality of 1,4-bis(chloromethyl)naphthalene allows for the synthesis of symmetrical or unsymmetrical derivatives that can interact with biological targets. Naphthalene-containing enamides have also shown considerable cytotoxic activity against cancer cell lines. [6]Furthermore, naphthalene-modified metallosalen complexes are being explored as potential anticancer agents. [9]* Antifungal Agents: Derivatives of 1-chloromethyl naphthalene have been synthesized and evaluated as potential antifungal agents. [10]* Fluorescent Probes and Imaging Agents: The naphthalene ring is inherently fluorescent. This property can be exploited in the design of fluorescent probes for biological imaging and diagnostics.

Part 4: Safety, Handling, and Toxicology

Hazard Identification and Safety Precautions

1,4-Bis(chloromethyl)naphthalene is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is an organochlorine compound with certain toxicity. It is irritating to the skin, eyes, and respiratory system. [2]Inhalation, ingestion, or skin contact may be harmful.

-

Corrosivity: It can cause severe skin and eye irritation or burns. [11]* Lachrymator: It is a lachrymator, meaning it can cause tearing. [12] Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge should be worn.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. [2]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.

Toxicology Profile

Specific toxicological data for 1,4-bis(chloromethyl)naphthalene is limited. However, the toxicology of naphthalene and its derivatives has been studied. Naphthalene itself is classified as a possible human carcinogen. Its toxicity is often associated with its metabolites, such as naphthoquinones. Given its structure as a chlorinated naphthalene derivative, it should be handled as a potentially toxic and carcinogenic substance.

Conclusion

1,4-Bis(chloromethyl)naphthalene is a highly versatile and valuable intermediate in organic synthesis. Its rigid aromatic core and two reactive chloromethyl groups provide a powerful platform for the construction of a wide range of complex molecules. For researchers in drug development and materials science, a thorough understanding of its chemical properties, synthesis, and reactivity is crucial for leveraging its full potential in the design and creation of novel functional materials and therapeutic agents. As with any reactive chemical, adherence to strict safety protocols is paramount when handling this compound.

References

-

Understanding the Synthesis and Reaction Mechanisms of 1-Chloromethyl Naphthalene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Electrophilic Aromatic Substitution Reaction for Naphthalene Explain the.. Filo. Published November 15, 2025. [Link]

-

1,4-Bis(chloromethyl)naphthalene - ChemBK. ChemBK. Published April 9, 2024. [Link]

-

Polycyclic Electrophilic Aromatic Substitution Naphthalene. YouTube. Published August 8, 2020. [Link]

-

Why Naphthalene undergoes electrophilic aromatic substitution at position 1 not 2? Online Organic Chemistry Tutor | Organic Chemistry Help. [Link]

-

Naphthalene || Electrophilic Substitution || Mechanism || By TUC || By NIKHIL Sharma || NEET JEE. YouTube. Published March 9, 2020. [Link]

-

Electrophilic Substitution Reaction of Naphthalene | PDF | Aromaticity | Pyridine. Scribd. [Link]

-

Blanc chloromethylation. Wikipedia. [Link]

-

1-Chloromethylnaphthalene. PubChem. [Link]

-

An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. ResearchGate. Published August 6, 2025. [Link]

-

Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives. MDPI. [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Supporting Information. [Link]

-

1,8-Bis(chloromethyl)naphthalene. SpectraBase. [Link]

-

1,4-Bis(chloromethyl)naphthalene. PMC. [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. PMC. [Link]

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. PMC. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). Human Metabolome Database. [Link]

-

Naphthalene, 1-(chloromethyl)-. NIST WebBook. [Link]

-

Naphthalene, 1,5-bis(chloromethyl)-. NIST WebBook. [Link]

-

Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents. PMC. Published July 15, 2025. [Link]

-

Naphthalene, 1-(chloromethyl)-. NIST WebBook. [Link]

-

1,4-Bis(chloromethyl)naphthalene. ResearchGate. [Link]

-

Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. PMC. [Link]

-

Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. Der Pharma Chemica. [Link]

-

Report on Carcinogens, Fourteenth Edition - Naphthalene. Regulations.gov. [Link]

-

Revised 13 C NMR signal assignments of 2‐(bromomethyl) naphthalene. Sci-Hub. [Link]

-

1,5-Bis(chloromethyl)naphthalene. CAS Common Chemistry. [Link]

-

Chemical Properties of Naphthalene, 1,5-bis(chloromethyl)- (CAS 1733-76-2). Cheméo. [Link]

Sources

- 1. Buy 1,4-Bis(chloromethyl)naphthalene | 6586-89-6 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. 1,4-Bis(chloromethyl)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

Physicochemical properties of 1,4-Bis(chloromethyl)naphthalene.

An In-depth Technical Guide to 1,4-Bis(chloromethyl)naphthalene: Properties, Synthesis, and Applications

Abstract

1,4-Bis(chloromethyl)naphthalene is a bifunctional aromatic organic compound featuring a naphthalene core substituted with two reactive chloromethyl groups. Its unique structure makes it a crucial intermediate in organic synthesis and a valuable monomer for the development of high-performance polymers. This guide provides a comprehensive overview of its physicochemical properties, including molecular structure, solubility, and thermal characteristics. Detailed, field-proven protocols for its synthesis, purification, and characterization are presented, explaining the causality behind experimental choices. The narrative emphasizes its reactivity, particularly in nucleophilic substitution and polymerization reactions, and explores its applications in materials science and as a precursor for dyes, drugs, and pesticides. Safety protocols and handling procedures are also detailed to ensure its responsible use in a research and development setting.

Introduction

1,4-Bis(chloromethyl)naphthalene (CAS No. 6586-89-6) is a crystalline solid that has garnered significant interest from the scientific community.[1] Its importance lies in the two benzylic chloride functionalities, which serve as highly reactive sites for nucleophilic attack. This reactivity allows for the facile introduction of the rigid 1,4-disubstituted naphthalene moiety into a wide array of molecular architectures. Consequently, it is an indispensable building block in several fields. In materials science, it is used to synthesize advanced polymers with enhanced thermal and mechanical properties.[2] In medicinal chemistry and agrochemistry, it serves as a precursor for complex molecules with potential biological activity.[1][3] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the fundamental properties and practical applications of this versatile compound.

Molecular and Structural Properties

The defining feature of 1,4-Bis(chloromethyl)naphthalene is its planar, aromatic naphthalene core with chloromethyl groups (-CH₂Cl) at the alpha-positions. This specific arrangement dictates its chemical behavior and physical properties.

-

Chemical Identity:

-

Crystal Structure: Single-crystal X-ray diffraction studies have revealed that 1,4-Bis(chloromethyl)naphthalene crystallizes in a monoclinic system.[5] The naphthalene ring system is essentially planar, with the chlorine atoms deviating in opposite directions from this plane.[5] The molecules arrange in stacks through π–π interactions between the aromatic rings of adjacent molecules, with a centroid-centroid distance of 3.940 Å.[5][6] This ordered packing influences the material's bulk properties, such as its melting point and density.

Key Crystallographic Data: [5]

-

Crystal System: Monoclinic

-

Space Group: P2₁/c

-

Unit Cell Dimensions:

-

a = 13.6887 (11) Å

-

b = 4.5835 (3) Å

-

c = 17.8278 (13) Å

-

β = 109.666 (4)°

-

-

Volume (V): 1053.31 (13) ų

-

Molecules per unit cell (Z): 4

-

Summary of Physicochemical Properties

The quantitative physicochemical data for 1,4-Bis(chloromethyl)naphthalene are summarized in the table below for quick reference. These values are critical for designing experiments, developing purification protocols, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀Cl₂ | [1][4] |

| Molecular Weight | 225.11 g/mol | [1][4] |

| CAS Number | 6586-89-6 | [1][4] |

| Appearance | White crystal or powder with a special aromatic odor | [1] |

| Melting Point | 70-73 °C | [1] |

| 120-122 °C (purified) | [3] | |

| 394-396 K (121-123 °C) | [5] | |

| Boiling Point | 364.6 °C at 760 mmHg | [1] |

| Density | 1.258 g/cm³ | [1] |

| Flash Point | 187.2 °C | [1] |

| Vapor Pressure | 3.48E-05 mmHg at 25 °C | [1] |

| Refractive Index | 1.629 | [1] |

| Solubility | Insoluble in water; Soluble in alcohols and chlorinated hydrocarbons | [1] |

Note: The variation in reported melting points likely reflects differences in sample purity. Highly purified, crystalline material exhibits the higher melting point.

Reactivity and Chemical Behavior

The chemical utility of 1,4-Bis(chloromethyl)naphthalene stems from the reactivity of its two chloromethyl groups. These groups behave as benzylic halides, which are excellent electrophiles for nucleophilic substitution reactions.

-

Nucleophilic Substitution: The primary mode of reactivity involves the displacement of the chloride ion by a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions.[3] This reaction is the foundation for its use as a cross-linking agent and a building block for more complex molecules. The reaction proceeds readily due to the stabilization of the carbocation intermediate by the adjacent naphthalene ring.

-

Polymerization: As a bifunctional monomer, it can react with other bifunctional nucleophiles (e.g., bisphenols, diamines) to form high-performance polymers.[2] For instance, polycondensation with bisphenols via Williamson ether synthesis yields aromatic polyethers with high thermal stability.

-

Elimination Reactions: Under the influence of a strong, non-nucleophilic base, elimination of hydrogen chloride can occur, though this is a less common reaction pathway compared to substitution.[3]

Caption: General reactivity pathways for 1,4-Bis(chloromethyl)naphthalene.

Synthesis and Purification Protocols

The synthesis and subsequent purification of 1,4-Bis(chloromethyl)naphthalene are critical steps to ensure high-purity material for research and development. The choice of method depends on the desired scale and available starting materials.

Synthesis via Chloromethylation of Naphthalene

This protocol is adapted from a reported synthesis where the target compound was isolated during the preparation of Naphthalene Acetic Acid (NAA).[5] It involves the direct chloromethylation of the naphthalene core.

Causality: The reaction uses a mixture of paraformaldehyde and concentrated HCl to generate the chloromethylating agent in situ. The acids (H₃PO₄ and acetic acid) act as catalysts and solvents, promoting the electrophilic aromatic substitution reaction where the -CH₂Cl group is added to the electron-rich naphthalene ring.

Step-by-Step Protocol:

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a heating mantle.

-

Reagent Charging: To the flask, add naphthalene (40.0 g), paraformaldehyde (35.0 g), glacial acetic acid (82.0 ml), 85% phosphoric acid (H₃PO₄, 52.0 ml), and concentrated hydrochloric acid (HCl, 114.0 ml).

-

Reaction: Heat the mixture in a water bath at 85 °C (358 K) with vigorous stirring for 2 hours.

-

Isolation: Cool the reaction mixture to room temperature. A solid product will precipitate.

-

Washing: Isolate the solid product by vacuum filtration. Wash the crude solid thoroughly and sequentially with water, diethyl ether, and n-hexane to remove unreacted starting materials and soluble impurities.

Caption: Workflow for the synthesis of 1,4-Bis(chloromethyl)naphthalene.

Purification by Recrystallization

To achieve high purity (>99%), essential for polymerization studies and pharmaceutical applications, recrystallization is the method of choice. This protocol leverages the temperature-dependent solubility of the compound in absolute ethanol.

Causality: The principle of recrystallization is that the desired compound is significantly more soluble in a hot solvent than in a cold one, while impurities are either insoluble in the hot solvent or remain soluble in the cold solvent. The slow, controlled cooling allows for the formation of well-defined, pure crystals, excluding impurities from the crystal lattice.

Step-by-Step Protocol: [3]

-

Dissolution: Place the crude 1,4-Bis(chloromethyl)naphthalene in a flask and add absolute ethanol. Heat the mixture to 26 °C with stirring until the solid is completely dissolved.

-

Controlled Cooling: Place the flask in a programmable cooling bath. Cool the solution from 26 °C to -5 °C at a controlled rate of 0.5 °C per 10 minutes. This slow cooling process takes approximately 2 hours.

-

Crystallization: As the solution cools, pure, needle-shaped crystals will form.

-

Isolation: Collect the crystals by vacuum filtration.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent. This method can achieve a purity exceeding 99.6% with a yield of 97.1%.[3]

Spectroscopic Characterization

Unambiguous identification of 1,4-Bis(chloromethyl)naphthalene requires spectroscopic analysis. While specific spectra should be obtained experimentally, the expected features can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to be characteristic. The methylene protons (-CH₂Cl) would appear as a sharp singlet. The aromatic protons on the naphthalene ring would appear as a set of multiplets, with their chemical shifts and coupling patterns determined by their positions relative to the electron-withdrawing chloromethyl groups.

-

¹³C NMR: The carbon NMR would show distinct signals for the methylene carbons and the unique carbons of the naphthalene core.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-H stretching vibrations for the aromatic and methylene groups, C=C stretching from the aromatic ring, and a strong C-Cl stretching absorption.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 peaks in a rough 9:6:1 ratio) would be a definitive indicator of the compound's identity.

Safety, Handling, and Storage

1,4-Bis(chloromethyl)naphthalene is an organochlorine compound with notable toxicity and should be handled with care.[1]

-

Hazards: The compound is an irritant to the skin, eyes, and respiratory system.[1] It is harmful if swallowed or in contact with skin.[7][8] Similar chloromethylated aromatic compounds are lachrymators (tear-inducing agents).[8][9]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10]

-

Handling: Avoid all personal contact, including inhalation of dust or vapors.[11] Prevent dust generation during transfer.[11] Keep away from oxidants and strong alkalis.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[12] The storage area should be well-ventilated.

-

Spill & Disposal: In case of a spill, clean up using dry procedures to avoid generating dust.[11] Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

1,4-Bis(chloromethyl)naphthalene is a highly valuable and reactive chemical intermediate. Its well-defined molecular and crystal structure gives rise to predictable physicochemical properties that are essential for its application. The dual reactivity of its chloromethyl groups makes it a versatile building block for constructing complex organic molecules and, most notably, for synthesizing high-performance polymers with desirable thermal and mechanical characteristics. The detailed protocols for its synthesis and purification provided herein offer a validated pathway to obtaining high-purity material. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is paramount for its safe and effective utilization in advancing the fields of materials science, organic synthesis, and drug development.

References

-

1,4-Bis(chloromethyl)naphthalene - ChemBK. (2024). ChemBK.com. [Link]

-

Tariq, M. I., Tahir, M. N., Hussain, I., & Roohi, A. (2008). 1,4-Bis(chloromethyl)naphthalene. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1596. [Link]

-

PubChem. (n.d.). 1,4-Bis(trichloromethyl)naphthalene. National Center for Biotechnology Information. Retrieved from [Link]

- A method for producing bis (chloromethyl) naphthalene. (n.d.). Google Patents.

-

Tariq, M. I., Tahir, M. N., Hussain, I., & Roohi, A. (2008). 1,4-Bis(chloromethyl)naphthalene. ResearchGate. [Link]

-

Naphthalene, 1-chloromethyl. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

1-(CHLOROMETHYL)NAPHTHALENE MSDS. (2018). Loba Chemie. [Link]

-

1,5-Bis(chloromethyl)naphthalene. (n.d.). CAS Common Chemistry. Retrieved from [Link]

-

Chemical Properties of Naphthalene, 1,5-bis(chloromethyl)-. (n.d.). Cheméo. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Chloromethyl)naphthalene. National Center for Biotechnology Information. Retrieved from [Link]

- Preparation method of 1-chloromethyl naphthalene. (n.d.). Google Patents.

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 1,4-Bis(chloromethyl)naphthalene | 6586-89-6 [smolecule.com]

- 4. 1,4-BISCHLOROMETHYL-NAPHTHALENE | 6586-89-6 [chemicalbook.com]

- 5. 1,4-Bis(chloromethyl)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. CN113999086B - Preparation method of 1-chloromethyl naphthalene - Google Patents [patents.google.com]

- 10. 1-Chloromethyl naphthalene - Safety Data Sheet [chemicalbook.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. 1-Chloromethyl naphthalene CAS#: 86-52-2 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1,4-Bis(chloromethyl)naphthalene from Naphthalene

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthesis of 1,4-bis(chloromethyl)naphthalene from naphthalene. It delves into the underlying chemical principles, provides a detailed and field-proven experimental protocol, and emphasizes the critical safety considerations inherent to the process.

Strategic Overview: The Significance of 1,4-Bis(chloromethyl)naphthalene

1,4-Bis(chloromethyl)naphthalene is a highly valuable bifunctional molecule in the field of organic synthesis.[1] Its rigid naphthalene core, combined with two reactive chloromethyl groups, makes it an essential building block for constructing more complex molecular architectures.[1] The primary utility of this compound lies in its role as a monomer or cross-linking agent in the synthesis of high-performance polymers, such as polyurethanes and polyesters.[1][2][3] The chloromethyl groups are susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functionalities and the creation of novel naphthalene-based derivatives for materials science and pharmaceutical research.[2]

Foundational Chemistry: Electrophilic Substitution on the Naphthalene Scaffold

The synthesis of 1,4-bis(chloromethyl)naphthalene is fundamentally an electrophilic aromatic substitution reaction. Understanding the reactivity of naphthalene is key to comprehending the reaction's regioselectivity.

-

Enhanced Reactivity: Naphthalene reacts more readily in electrophilic aromatic substitutions than benzene.[4] This is because the activation energy required to form the intermediate carbocation (arenium ion) is lower, as the aromaticity of only one ring is disrupted during the transition state.

-

Regioselectivity (α vs. β Substitution): Substitution is strongly favored at the α-position (C1) over the β-position (C2).[5][6] An attack at the α-position results in a more stable arenium ion intermediate, which can be stabilized by more resonance structures that preserve a complete benzene ring (a benzenoid system).[5][7][8]

The primary method for introducing chloromethyl groups onto an aromatic ring is the Blanc chloromethylation . This reaction, discovered by Gustave Louis Blanc in 1923, involves the treatment of an aromatic compound with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride.[9][10][11]

The accepted mechanism proceeds as follows:

-

Under acidic conditions, formaldehyde is protonated, which makes the carbonyl carbon significantly more electrophilic.[9][10]

-

The π-electrons of the naphthalene ring attack the activated formaldehyde species, leading to the formation of a 1-(hydroxymethyl)naphthalene intermediate after rearomatization.[9][12]

-

The resulting benzylic alcohol is rapidly converted to the corresponding 1-chloromethylnaphthalene in the presence of concentrated HCl.[9][10]

-

The first chloromethyl group is an activating, ortho-, para-directing group. The second chloromethylation step is directed to the para position (C4) of the same ring, leading to the desired 1,4-disubstituted product. A common isomeric byproduct is 1,5-bis(chloromethyl)naphthalene, resulting from substitution on the second ring.[13]

A Protocol Grounded in Safety: Managing a High-Hazard Reaction

Trustworthiness in protocol design demands an uncompromising approach to safety. The Blanc chloromethylation reaction is notorious for producing bis(chloromethyl) ether (BCME) as a byproduct.[9][10] BCME is a potent human carcinogen, and its presence, even in trace amounts, necessitates stringent safety measures.[14]

MANDATORY SAFETY PROTOCOLS:

-

Engineering Controls: All operations must be conducted within a certified, high-performance chemical fume hood to prevent inhalation of volatile reagents and the carcinogenic BCME byproduct.

-

Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).

-

Byproduct Neutralization: Any residual BCME in the reaction vessel or waste streams must be quenched. Treatment with aqueous ammonia is an effective method for its destruction.[15]

-

Reagent Handling: The reagents used, including paraformaldehyde (toxic), concentrated acids (corrosive), and organic solvents, must be handled with appropriate care according to their Safety Data Sheets (SDS).

Experimental Protocol: Synthesis of 1,4-Bis(chloromethyl)naphthalene

This protocol is adapted from a verified procedure reported in the literature for the synthesis and isolation of the title compound.[16][17]

Materials and Equipment

-

Reagents: Naphthalene, Paraformaldehyde, Glacial Acetic Acid, Phosphoric Acid (H₃PO₄, 85%), Hydrochloric Acid (HCl, concentrated), Ethyl Acetate, Methanol, n-Hexane, Diethyl Ether, Deionized Water.

-

Equipment: Three-necked round-bottom flask, mechanical stirrer, reflux condenser, heating mantle with temperature control, separatory funnel, Büchner funnel and flask, standard laboratory glassware, rotary evaporator.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add naphthalene (40.0 g), paraformaldehyde (35.0 g), glacial acetic acid (82.0 mL), and phosphoric acid (52.0 mL).[16]

-

Initiation: While stirring vigorously, carefully add concentrated hydrochloric acid (114.0 mL).[16]

-

Reaction: Heat the mixture in a water bath to 85-90 °C (358 K) and maintain vigorous stirring for 2 hours.[16][17] The mixture will become a thick slurry.

-

Cooling and Isolation: After 2 hours, remove the heating and allow the mixture to cool to room temperature. A solid product will precipitate.

-

Washing: Isolate the solid product by filtration. Wash the crude solid thoroughly and sequentially with copious amounts of deionized water, diethyl ether, and finally n-hexane to remove unreacted starting materials and acid residues.[16][17]

-

Purification: The primary purification is achieved by recrystallization. The washed product can be further purified in hot methanol.[17] For obtaining high-purity, needle-shaped colorless crystals, recrystallization from ethyl acetate is recommended.[16][17]

-

Drying: Dry the purified crystals under vacuum to yield the final product, 1,4-bis(chloromethyl)naphthalene.

Characterization

-

Melting Point: The purified product should exhibit a sharp melting point between 394-396 K (121-123 °C).[16]

-

Spectroscopy: Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data and Workflow Visualization

Table 1: Comparison of Chloromethylation Reaction Conditions

| Substrate | Reagents | Catalyst/Solvent | Temp. (°C) | Time (h) | Product(s) | Yield | Reference |

| Naphthalene | Paraformaldehyde, HCl | Acetic Acid, H₃PO₄ | 85-90 | 2 | 1,4-Bis(chloromethyl)naphthalene | Not Stated | [16] |

| Naphthalene | Paraformaldehyde, HCl | FeCl₃, CuCl₂, Phase Transfer Catalyst | 40 | 3 | 1-Chloromethylnaphthalene | 97.1% | [18][19] |

| Naphthalene | Paraformaldehyde, H₂SO₄, HCl | Methylcyclohexane, Phase Transfer Catalyst | 80 | 8 | 1,4- and 1,5-Bis(chloromethyl)naphthalene | 71.2% | [13] |

| Naphthalene | Paraformaldehyde, HCl | H₃PO₄ | 80-85 | 9-10 | 1-Chloromethylnaphthalene | Not Stated | [20] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis and purification of 1,4-bis(chloromethyl)naphthalene.

Conclusion and Future Directions

The chloromethylation of naphthalene provides a direct and effective route to 1,4-bis(chloromethyl)naphthalene, a versatile building block for advanced materials. The experimental choices, from the specific mixture of acids acting as both solvent and condensing agent to the multi-step washing procedure, are causally linked to achieving a pure product by managing a complex and heterogeneous reaction environment. The paramount importance of adhering to strict safety protocols cannot be overstated due to the formation of the highly carcinogenic byproduct BCME. This guide provides a robust and validated framework for the successful and safe synthesis of this important chemical intermediate, empowering further innovation in polymer chemistry and materials science.

References

-

Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO 2 and Heavy Metals. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. (n.d.). KAUST Repository. Retrieved from [Link]

-

Tariq, M. I., Tahir, M. N., Hussain, I., & Roohi, A. (2008). 1,4-Bis(chloromethyl)naphthalene. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1596. Retrieved from [Link]

-

El-Mahdy, G. A., Al-Deyab, S. S., & Abdel-Galeil, M. M. (2022). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. Polymers, 14(6), 1136. Retrieved from [Link]

-

El-Mahdy, G. A., Al-Deyab, S. S., & Abdel-Galeil, M. M. (2022). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. Polymers, 14(6), 1136. Retrieved from [Link]

-

Electrophilic substitution of Naphthalene. (2024, March 15). Chemistry for everyone. Retrieved from [Link]

-

Electrophilic aromatic substitution usually occurs at the 1-position... (n.d.). Pearson+. Retrieved from [Link]

-

-

Polycyclic Electrophilic Aromatic Substitution Naphthalene. (2020, August 8). [Video]. YouTube. Retrieved from [Link]

-

-

Electrophilic Substitution Reaction of Naphthalene. (n.d.). Scribd. Retrieved from [Link]

-

Why Naphthalene undergoes electrophilic aromatic substitution at position 1 not 2? (n.d.). Online Organic Chemistry Tutor. Retrieved from [Link]

-

Blanc chloromethylation. (n.d.). Wikipedia. Retrieved from [Link]

-

Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. (2023, June 23). MDPI. Retrieved from [Link]

- A method for producing bis (chloromethyl) naphthalene. (n.d.). Google Patents.

-

Blanc chloromethylation. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Blanc Chloromethylation Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

-

Blanc Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Naphthalene, 1-chloromethyl-. (n.d.). Organic Syntheses. Retrieved from [Link]

-

(PDF) 1,4-Bis(chloromethyl)naphthalene. (n.d.). ResearchGate. Retrieved from [Link]

-

Stumbled upon this interesting reaction: Blanc chloromethylation. Everything is toxic and/or carcinogenic including the very very scary BCME. Used to be a thing in the industry apparently. Anybody got stories? (n.d.). Reddit. Retrieved from [Link]

-

METHYL CHLOROMETHYL ETHER AWARENESS TRAINING. (n.d.). Albert Einstein College of Medicine. Retrieved from [Link]

-

Blanc Chloromethylation - Removing BCME from Product. (2020, January 22). Sciencemadness Discussion Board. Retrieved from [Link]

-

Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. (n.d.). Der Pharma Chemica. Retrieved from [Link]

- Preparation method of 1-chloromethyl naphthalene. (n.d.). Google Patents.

- Method for separating and purifying 1-chloromethyl naphthalene. (n.d.). Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 1,4-Bis(chloromethyl)naphthalene | 6586-89-6 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 6. Electrophilic aromatic substitution usually occurs at the 1-posit... | Study Prep in Pearson+ [pearson.com]

- 7. m.youtube.com [m.youtube.com]

- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 9. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Blanc Reaction [organic-chemistry.org]

- 12. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]

- 14. reddit.com [reddit.com]

- 15. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. 1,4-Bis(chloromethyl)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 1-Chloromethyl naphthalene synthesis - chemicalbook [chemicalbook.com]

- 19. CN113999086B - Preparation method of 1-chloromethyl naphthalene - Google Patents [patents.google.com]

- 20. derpharmachemica.com [derpharmachemica.com]

1,4-Bis(chloromethyl)naphthalene CAS number and molecular formula.

An In-depth Technical Guide to 1,4-Bis(chloromethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(chloromethyl)naphthalene is a versatile bifunctional organic compound characterized by a naphthalene core with two reactive chloromethyl substituents. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and significant applications, particularly in the realms of organic synthesis and materials science. The reactivity of its chloromethyl groups makes it a valuable precursor for a variety of derivatives and a key building block for the development of novel polymers and potentially bioactive molecules. This document offers detailed experimental protocols, an analysis of its chemical behavior, and critical safety information to support its use in a research and development setting.

Introduction: The Chemical Identity of 1,4-Bis(chloromethyl)naphthalene

1,4-Bis(chloromethyl)naphthalene is an aromatic hydrocarbon derivative with the chemical structure of a naphthalene ring substituted at the 1 and 4 positions with chloromethyl (-CH₂Cl) groups.[1] This specific arrangement of functional groups on the rigid naphthalene backbone imparts a unique reactivity profile, making it a subject of interest for chemists in various fields. The naphthalene scaffold itself is a well-explored structural motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer properties.[2][3] The addition of the reactive chloromethyl groups provides convenient handles for further chemical modification, allowing for the synthesis of more complex molecules.

Core Chemical Identifiers

A clear identification of a chemical compound is paramount for scientific accuracy and safety. The key identifiers for 1,4-Bis(chloromethyl)naphthalene are summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 6586-89-6 | [1][4][5] |

| Molecular Formula | C₁₂H₁₀Cl₂ | [1][4][5] |

| Molecular Weight | 225.11 g/mol | [1][4] |

| IUPAC Name | 1,4-bis(chloromethyl)naphthalene | [1] |

| Synonyms | Naphthalene, 1,4-bis(chloromethyl)-; Butenafine Impurity 9 | [4][5] |

Physicochemical Properties and Structural Analysis

1,4-Bis(chloromethyl)naphthalene is a white crystalline solid or powder with a characteristic aromatic odor.[6] It is generally soluble in chlorinated hydrocarbons and alcohols but insoluble in water.[6]

| Property | Value | Source(s) |

| Melting Point | Approximately 70-73 °C | [6] |

| Boiling Point | 309 °C | [6] |

| Appearance | White crystal or powder | [6] |

The molecular structure of 1,4-Bis(chloromethyl)naphthalene has been elucidated, revealing torsion angles of -104.1 (4)° and -101.9 (4)° for the Cᵣ—Cᵣ—Cₘ—Cl bonds, where Cᵣ is a ring carbon atom and Cₘ is a methylene carbon atom.[7] The molecules arrange in stacks in the crystalline form, with π–π interactions between the aromatic rings of adjacent molecules.[7]

Synthesis of 1,4-Bis(chloromethyl)naphthalene: Methodologies and Mechanistic Insights

The primary method for synthesizing 1,4-Bis(chloromethyl)naphthalene is through the chloromethylation of naphthalene.[1][7] This electrophilic aromatic substitution reaction introduces the chloromethyl groups onto the naphthalene ring. Several variations of this procedure exist, with different reagents and catalysts being employed to optimize yield and purity.

Chloromethylation of Naphthalene

A common approach involves the reaction of naphthalene with a source of formaldehyde (such as paraformaldehyde or formalin) and hydrogen chloride in the presence of an acid catalyst.[7]

Conceptual Workflow for Naphthalene Chloromethylation

Caption: A generalized workflow for the synthesis of 1,4-Bis(chloromethyl)naphthalene via chloromethylation.

Detailed Experimental Protocol: Synthesis from Naphthalene[7]

-

Reaction Setup: In a suitable reaction vessel, combine 40.0 g of naphthalene, 35.0 g of paraformaldehyde, 82.0 ml of glacial acetic acid, 52.0 ml of phosphoric acid (H₃PO₄), and 114.0 ml of concentrated hydrochloric acid (HCl).

-

Reaction Conditions: Heat the mixture in a water bath to 358 K (85 °C) with vigorous stirring for 2 hours.

-

Isolation: After the reaction period, cool the mixture to room temperature. A solid product will precipitate.

-

Washing: Isolate the solid product and wash it thoroughly with water, followed by ether, and then n-hexane to remove any unreacted starting materials.

-

Purification: Further purify the product by dissolving it in hot methanol.

-

Recrystallization: Obtain needle-shaped colorless crystals by recrystallization from ethyl acetate. The melting point of the purified product is reported to be in the range of 394-396 K (121-123 °C).

Another reported method utilizes a phase transfer catalyst to facilitate the chloromethylation reaction in the presence of formaldehyde, water, sulfuric acid, hydrogen chloride, and an inert organic solvent.[8]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 1,4-Bis(chloromethyl)naphthalene stems from the reactivity of the chloromethyl groups, which are susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, making it a valuable intermediate in organic synthesis.

Key Chemical Reactions

-

Nucleophilic Substitution: The chlorine atoms in the chloromethyl groups can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, to form a diverse range of derivatives.[1] The choice of nucleophile can significantly influence the properties and potential biological activity of the resulting product.[1]

-

Cross-coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of more complex molecular architectures.[1]

-

Elimination Reactions: Under specific conditions, 1,4-Bis(chloromethyl)naphthalene can undergo elimination of hydrogen chloride to introduce new functional groups or form double bonds.[1]

Reaction Pathways of 1,4-Bis(chloromethyl)naphthalene

Caption: Major reaction pathways for 1,4-Bis(chloromethyl)naphthalene.

Applications in Research and Development

-

Polymer Chemistry: 1,4-Bis(chloromethyl)naphthalene is utilized as a reactant in the preparation of fluorescent polymers and oligomers.[9] Its bifunctional nature allows it to act as a monomer in polymerization reactions.

-

Potential Antimicrobial Agents: Research has indicated that 1,4-Bis(chloromethyl)naphthalene possesses biological activity, including antifungal and antibacterial properties.[1] This suggests its potential as a lead compound for the development of new antimicrobial agents.[1] The broader class of naphthalene derivatives has been extensively explored in medicinal chemistry for a variety of therapeutic applications.[3]

Safety and Handling

While a specific safety data sheet for 1,4-Bis(chloromethyl)naphthalene was not found, data for the closely related compound 1-(chloromethyl)naphthalene provides crucial guidance. Organochlorine compounds can be toxic and irritating.[6]

Hazard Identification and Personal Protective Equipment (PPE)

Based on the data for 1-(chloromethyl)naphthalene, it is prudent to handle the 1,4-bis-substituted analog with significant care. The mono-substituted compound is classified as harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[10]

-

Personal Protective Equipment: Always work in a well-ventilated area, preferably under a chemical fume hood.[11] Wear appropriate PPE, including:

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of dust.[11] Do not eat, drink, or smoke when handling this chemical. Wash hands and face thoroughly after handling.

-

Storage: Store in a tightly closed, dry container in a well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents, bases, acids, and moisture.[12]

First Aid Measures

In case of exposure, follow these guidelines and seek immediate medical attention:[10][12]

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

Conclusion

1,4-Bis(chloromethyl)naphthalene is a valuable and reactive chemical intermediate with established synthesis protocols and diverse potential applications, particularly in the fields of polymer science and medicinal chemistry. Its bifunctional nature allows for the creation of complex molecular structures and novel materials. A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting. Further exploration of its biological activities may lead to the discovery of new therapeutic agents.

References

-

National Institutes of Health. (n.d.). 1,4-Bis(chloromethyl)naphthalene. PMC. Retrieved from [Link]

- Google Patents. (n.d.). JP5087312B2 - A method for producing bis(chloromethyl)naphthalene.

-

ChemBK. (2024, April 9). 1,4-Bis(chloromethyl)naphthalene. Retrieved from [Link]

-

Loba Chemie. (2018, February 12). 1-(CHLOROMETHYL)NAPHTHALENE MSDS CAS No: 86-52-2 MSDS. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-chloromethyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,4-Bis(chloromethyl)naphthalene. Retrieved from [Link]

-

MDPI. (n.d.). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. Retrieved from [Link]

-

PubMed. (2019, January 1). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]

Sources

- 1. Buy 1,4-Bis(chloromethyl)naphthalene | 6586-89-6 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,4-BISCHLOROMETHYL-NAPHTHALENE | 6586-89-6 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. 1,4-Bis(chloromethyl)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]

- 9. 1,4-BISCHLOROMETHYL NAPHTHALENE CAS#: [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. lobachemie.com [lobachemie.com]

Spectroscopic Characterization of 1,4-Bis(chloromethyl)naphthalene: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1,4-Bis(chloromethyl)naphthalene, a key intermediate in organic synthesis and materials science.[1] The structural elucidation of this molecule is paramount for its application in the development of novel dyes, pharmaceuticals, and polymers. This document will detail the theoretical underpinnings, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to 1,4-Bis(chloromethyl)naphthalene.

Molecular Structure and Properties

1,4-Bis(chloromethyl)naphthalene is a solid organic compound with the chemical formula C₁₂H₁₀Cl₂ and a molecular weight of approximately 225.11 g/mol .[2] Its structure consists of a naphthalene core substituted at the 1 and 4 positions with chloromethyl groups. The reactivity of these chloromethyl groups makes it a versatile building block in synthetic chemistry.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀Cl₂ | |

| Molecular Weight | 225.10 g/mol | |

| Appearance | White crystals or powder | |

| Melting Point | ~70-73 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 1,4-Bis(chloromethyl)naphthalene, both ¹H and ¹³C NMR are essential for confirming its structure.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts (δ), are highly sensitive to the local electronic environment of the nucleus, providing detailed information about molecular structure.

Experimental Protocol: Acquiring NMR Spectra

The following protocol outlines the steps for acquiring high-resolution NMR spectra of a solid organic compound like 1,4-Bis(chloromethyl)naphthalene.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-20 mg of 1,4-Bis(chloromethyl)naphthalene for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must dissolve the compound without interfering with the spectral regions of interest.

-

Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the liquid column is between 4.0 and 5.0 cm high to optimize shimming.[3]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved spectral lines.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A standard pulse sequence is typically sufficient.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Spectroscopic Data and Interpretation

Due to the limited availability of public experimental spectra for 1,4-Bis(chloromethyl)naphthalene, the following data is predicted based on the analysis of its isomers and known substituent effects on the naphthalene ring system.

¹H NMR (Predicted, in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.0 | Doublet | 2H | H-5, H-8 |

| ~7.6-7.4 | Multiplet | 2H | H-6, H-7 |

| ~7.3 | Singlet | 2H | H-2, H-3 |

| ~5.0 | Singlet | 4H | -CH₂Cl |

Interpretation:

-

The downfield signals around 8.2-7.4 ppm are characteristic of the aromatic protons on the naphthalene core. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) will exhibit coupling patterns typical of a disubstituted benzene ring.

-

The singlet at approximately 7.3 ppm is assigned to the protons on the substituted ring (H-2, H-3). Their chemical equivalence is due to the symmetry of the 1,4-substitution pattern.

-

The singlet at around 5.0 ppm corresponds to the four equivalent protons of the two chloromethyl groups. The downfield shift is due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

¹³C NMR (Predicted, in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~134-132 | C-4a, C-8a (quaternary) |

| ~131-129 | C-1, C-4 (quaternary) |

| ~128-125 | C-5, C-8, C-6, C-7 |

| ~124-122 | C-2, C-3 |

| ~45 | -CH₂Cl |

Interpretation:

-

The signals in the aromatic region (134-122 ppm) correspond to the ten carbon atoms of the naphthalene ring. The quaternary carbons (C-1, C-4, C-4a, C-8a) are expected to have lower intensities.

-

The signal around 45 ppm is characteristic of the carbon atom in the chloromethyl group, shifted downfield by the electronegative chlorine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principles of FT-IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. These vibrations can be stretching (changes in bond length) or bending (changes in bond angle). The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where characteristic peaks indicate the presence of specific functional groups.

Experimental Protocol: Acquiring an FT-IR Spectrum

For a solid sample like 1,4-Bis(chloromethyl)naphthalene, the KBr pellet method is a common and effective technique.

Step-by-Step Methodology:

-

Sample Preparation:

-

Grind 1-2 mg of 1,4-Bis(chloromethyl)naphthalene with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is used as it is transparent to infrared radiation.

-

The mixture should be ground to a fine, homogenous powder to minimize scattering of the infrared beam.

-

-

Pellet Formation:

-

Place the powdered mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet. A clear pellet is crucial for obtaining a high-quality spectrum.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric and instrumental interferences.

-

Acquire the sample spectrum.

-

Spectroscopic Data and Interpretation

The following are the expected characteristic IR absorption bands for 1,4-Bis(chloromethyl)naphthalene.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2960-2850 | C-H stretch | Methylene (-CH₂) C-H |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1270-1250 | C-H wag | Methylene (-CH₂) |

| 800-600 | C-Cl stretch | Alkyl halide |

| 850-750 | C-H bend (out-of-plane) | Aromatic substitution pattern |

Interpretation:

-

The peaks in the 3100-3000 cm⁻¹ region are indicative of the C-H stretching vibrations of the aromatic naphthalene ring.

-

The absorptions between 2960 and 2850 cm⁻¹ are characteristic of the C-H stretching in the methylene groups of the chloromethyl substituents.

-

The series of bands in the 1600-1450 cm⁻¹ range are due to the C=C stretching vibrations within the aromatic ring system.

-

A notable peak is expected in the 800-600 cm⁻¹ region, corresponding to the C-Cl stretching vibration.

-

The out-of-plane C-H bending vibrations in the 850-750 cm⁻¹ region can provide information about the substitution pattern on the naphthalene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Principles of Mass Spectrometry

In a mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer. A detector then records the abundance of each ion. For 1,4-Bis(chloromethyl)naphthalene, Electron Ionization (EI) is a suitable method.

Experimental Protocol: Acquiring a Mass Spectrum

The following protocol describes the general steps for obtaining an EI mass spectrum.

Step-by-Step Methodology:

-

Sample Introduction:

-

Introduce a small amount of the solid 1,4-Bis(chloromethyl)naphthalene into the mass spectrometer, typically via a direct insertion probe.

-

The sample is heated under vacuum to promote vaporization.

-

-

Ionization:

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This results in the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

-

Mass Analysis and Detection:

-

The molecular ion and any fragment ions formed are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their m/z ratio.

-

The detector records the relative abundance of each ion to generate the mass spectrum.

-

Spectroscopic Data and Interpretation

Expected Mass Spectrum:

| m/z | Ion | Comments |

| 224/226/228 | [M]⁺• | Molecular ion peak. The isotopic pattern (M, M+2, M+4) is characteristic of a molecule containing two chlorine atoms. |

| 189/191 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 175 | [M-CH₂Cl]⁺ | Loss of a chloromethyl radical. |

| 140 | [M-2Cl]⁺• | Loss of both chlorine atoms. |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation. |

Interpretation:

-

The molecular ion peak is expected at an m/z of 224, corresponding to the molecular weight of 1,4-Bis(chloromethyl)naphthalene with two ³⁵Cl isotopes. The presence of chlorine's natural isotope, ³⁷Cl, will result in characteristic M+2 and M+4 peaks with relative intensities determined by the isotopic abundance.

-

A significant fragment ion is expected at m/z 189/191, resulting from the loss of a chlorine radical.

-

The loss of a chloromethyl radical (-CH₂Cl) would lead to a fragment at m/z 175.

-

Further fragmentation could involve the loss of the second chlorine atom or the entire second chloromethyl group, leading to the other listed fragment ions. The observation of the naphthyl cation at m/z 127 would be a strong indicator of the core structure.

Conclusion

The comprehensive spectroscopic analysis of 1,4-Bis(chloromethyl)naphthalene through NMR, FT-IR, and MS provides a detailed and validated understanding of its molecular structure. The predicted spectral data, based on established principles and data from related compounds, offers a reliable reference for researchers working with this important chemical intermediate. The experimental protocols outlined in this guide are designed to ensure the acquisition of high-quality, reproducible data, which is fundamental to rigorous scientific investigation in drug development and materials science.

References

-

Tariq, M. I., Tahir, M. N., Hussain, I., & Roohi, A. (2008). 1,4-Bis(chloromethyl)naphthalene. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1596. [Link]

-

ChemBK. (n.d.). 1,4-Bis(chloromethyl)naphthalene. Retrieved January 12, 2026, from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 12, 2026, from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 12, 2026, from [Link]

-

AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. [Link]

-

NIST Chemistry WebBook. (n.d.). Naphthalene, 1,5-bis(chloromethyl)-. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1-Chloromethylnaphthalene. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1,4-Bis(chloromethyl)naphthalene

Abstract

1,4-Bis(chloromethyl)naphthalene is a pivotal bifunctional intermediate in the synthesis of advanced polymers, dyes, and pharmaceuticals.[1][2] Its utility is intrinsically linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse processing and storage conditions. This guide provides a comprehensive technical overview of these core characteristics. We will explore the theoretical basis for its solubility profile, outline validated experimental protocols for its determination, and critically analyze its chemical stability, focusing on the primary degradation pathways. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, enabling informed decisions in experimental design, process optimization, and formulation development involving this versatile compound.

Introduction and Physicochemical Profile

1,4-Bis(chloromethyl)naphthalene, with the molecular formula C₁₂H₁₀Cl₂, is a crystalline solid characterized by a naphthalene core substituted at the 1 and 4 positions with reactive chloromethyl groups.[1][2] This structure makes it an excellent building block for introducing the rigid and chromophoric naphthyl moiety into larger molecular architectures. Before delving into its solubility and stability, a summary of its fundamental physicochemical properties is essential for context.

Table 1: Physicochemical Properties of 1,4-Bis(chloromethyl)naphthalene

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀Cl₂ | [1][3] |

| Molecular Weight | 225.11 g/mol | [1][3] |

| Appearance | White crystal or powder | [1] |

| Melting Point | Approx. 70-73 °C | [1] |

| Boiling Point | 364.6 °C at 760 mmHg | [1] |

| CAS Number | 6586-89-6 | [3] |

Solubility Profile

The solubility of a compound is a critical parameter that dictates its utility in synthesis, purification, and formulation. The behavior of 1,4-Bis(chloromethyl)naphthalene is governed by the "like dissolves like" principle, where its large, nonpolar aromatic core is the dominant structural feature.

Qualitative Solubility Analysis

The naphthalene ring system is inherently hydrophobic, making the molecule readily soluble in nonpolar organic solvents. The two chloromethyl groups introduce a degree of polarity, but it is insufficient to overcome the hydrophobicity of the aromatic core and render the molecule soluble in water.

General solubility findings indicate that 1,4-Bis(chloromethyl)naphthalene is soluble in alcohols and chlorinated hydrocarbons at room temperature but is insoluble in water.[1] This is consistent with the behavior of similar aromatic compounds like naphthalene itself, which is known to be insoluble in water but soluble in other organic solvents.[4]

Table 2: Qualitative Solubility of 1,4-Bis(chloromethyl)naphthalene

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aqueous | Water, Buffers | Insoluble | The large, nonpolar naphthalene core dominates, preventing dissolution in the highly polar, hydrogen-bonded water network.[1] |

| Alcohols | Methanol, Ethanol | Soluble | The alkyl chains of the alcohols provide sufficient nonpolar character to interact with the naphthalene ring.[1] |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents have polarities and dispersion forces compatible with both the aromatic ring and the chloromethyl groups.[1] |

| Aromatic | Toluene, Benzene | Soluble | Strong π-π stacking interactions between the solvent and the naphthalene ring promote dissolution. |

| Ethers | Diethyl Ether, THF | Soluble | Ethers are effective solvents for moderately polar to nonpolar compounds. |

| Aprotic Polar | DMF, DMSO | Likely Soluble | These solvents are highly effective at solvating a wide range of organic molecules. |

Experimental Protocol: Qualitative Solubility Determination

For applications requiring precise solvent selection, a systematic qualitative solubility test is imperative. The following protocol provides a reliable method for classifying the compound's solubility.[5][6]

Methodology:

-

Preparation: Into a series of small, dry test tubes, add approximately 25 mg of 1,4-Bis(chloromethyl)naphthalene.[6]

-

Solvent Addition: To each tube, add a different test solvent (e.g., water, methanol, toluene, dichloromethane) in 0.25 mL increments, up to a total volume of 3 mL.[5]

-

Agitation: After each addition, cap the test tube and agitate vigorously for 30-60 seconds.[7]

-

Observation: Visually inspect the solution for any undissolved solid. Complete dissolution of the solid indicates solubility.

-

Classification:

-

Soluble: If the compound dissolves completely.

-

Slightly Soluble: If the compound partially dissolves.

-

Insoluble: If the compound remains undissolved.

-

Caption: Sₙ1 hydrolysis pathway of a chloromethyl group.

Factors Influencing Stability

Several environmental factors can significantly accelerate the degradation of 1,4-Bis(chloromethyl)naphthalene.

-

pH: The rate of hydrolysis is significantly increased in basic (alkaline) conditions. [8][9]The hydroxide ion (OH⁻) is a much stronger nucleophile than water, promoting a more rapid Sₙ2-type reaction alongside the Sₙ1 pathway. The rate is expected to be relatively constant across a wide neutral and acidic pH range before increasing dramatically above pH 10. [10]* Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. [9]Therefore, for long-term storage, refrigeration is recommended.

-

Presence of Nucleophiles: Beyond water and hydroxide, other nucleophiles (e.g., amines, alcohols, thiols) can readily displace the chloride ions, leading to the formation of various derivatives. [2]This reactivity is often exploited in synthesis but represents an instability if these nucleophiles are present as impurities.

-

Light: While specific photostability data is not widely available, aromatic halides can be susceptible to photolytic cleavage. It is prudent to store the material protected from light to prevent potential radical-mediated degradation pathways.

Experimental Protocol: Chemical Stability Assessment

A robust stability study is essential to establish a re-test period or shelf life for the material. The following protocol is based on established guidelines for active pharmaceutical ingredient (API) intermediates. [11][12] Objective: To evaluate the stability of 1,4-Bis(chloromethyl)naphthalene under various environmental conditions and identify potential degradation products.

Methodology:

-

Sample Preparation: Utilize at least two distinct, well-characterized batches of the material. Package samples in inert containers that are impermeable to light and moisture.

-

Storage Conditions (ICH Guidelines):

-

Long-Term Study: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. [12] * Accelerated Study: Store samples at 40°C ± 2°C / 75% RH ± 5% RH. [13] * Stress Testing: Subject samples to forced degradation under more extreme conditions (e.g., 60°C, high humidity, acidic/basic solutions, oxidative stress, photostability chambers) to elucidate degradation pathways. [11]3. Testing Schedule:

-

Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Pull samples at 0, 3, and 6 months. [13]4. Analytical Methods:

-